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Compound of Interest

Compound Name: SCH 54388

Cat. No.: B1680913 Get Quote

For researchers, scientists, and drug development professionals, this document provides a

comprehensive technical overview of SCH 772984, a potent and selective inhibitor of the

extracellular signal-regulated kinases 1 and 2 (ERK1/2).

SCH 772984 has emerged as a significant tool in cancer research and beyond, demonstrating

robust efficacy in preclinical models, particularly those with BRAF or RAS mutations.[1] This

guide details its chemical structure, properties, mechanism of action, and relevant experimental

protocols.

Chemical Structure and Properties
SCH 772984 is a complex heterocyclic molecule with the systematic IUPAC name (3R)-1-[2-

oxo-2-[4-(4-pyrimidin-2-ylphenyl)piperazin-1-yl]ethyl]-N-(3-pyridin-4-yl-1H-indazol-5-

yl)pyrrolidine-3-carboxamide. Its chemical and physical properties are summarized in the table

below.
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Property Value

Molecular Formula C₃₃H₃₃N₉O₂

Molecular Weight 587.7 g/mol

IUPAC Name

(3R)-1-[2-oxo-2-[4-(4-pyrimidin-2-

ylphenyl)piperazin-1-yl]ethyl]-N-(3-pyridin-4-yl-

1H-indazol-5-yl)pyrrolidine-3-carboxamide

SMILES

C1CN(C[C@@H]1C(=O)NC2=CC3=C(C=C2)N

N=C3C4=CC=NC=C4)CC(=O)N5CCN(CC5)C6

=CC=C(C=C6)C7=NC=CC=N7

InChI

InChI=1S/C33H33N9O2/c43-30(42-18-16-

41(17-19-42)27-5-2-24(3-6-27)32-35-11-1-12-

36-32)22-40-15-10-25(21-40)33(44)37-26-4-7-

29-28(20-26)31(39-38-29)23-8-13-34-14-9-

23/h1-9,11-14,20,25H,10,15-19,21-22H2,

(H,37,44)(H,38,39)/t25-/m1/s1

InChIKey HDAJDNHIBCDLQF-RUZDIDTESA-N

Mechanism of Action and Signaling Pathway
SCH 772984 is a highly selective and ATP-competitive inhibitor of ERK1 and ERK2, with IC₅₀

values of 4 nM and 1 nM, respectively.[1][2] It functions by binding to the ATP pocket of ERK

kinases, preventing their phosphorylation and subsequent activation of downstream targets.

This inhibition of the MAPK/ERK pathway is critical in cancers driven by mutations in BRAF and

RAS. The simplified signaling pathway is illustrated below.
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Simplified ERK Signaling Pathway Inhibition by SCH 772984
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Caption: Inhibition of the ERK signaling pathway by SCH 772984.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b1680913?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680913?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
In Vitro Kinase Assay for ERK1/2 Inhibition
This protocol outlines a typical in vitro assay to determine the inhibitory activity of SCH 772984

against ERK1 and ERK2.

Reagents and Materials:

Purified active ERK1 and ERK2 enzymes.

Substrate peptide (e.g., myelin basic protein).

ATP (Adenosine triphosphate).

SCH 772984 (serially diluted).

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

384-well plates.

Detection reagent (e.g., ADP-Glo™ Kinase Assay).

Procedure:

Add diluted SCH 772984 to the wells of a 384-well plate.

Add the ERK1 or ERK2 enzyme to each well and incubate for a specified time (e.g., 15

minutes) at room temperature to allow for compound binding.

Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.

Stop the reaction and measure the kinase activity using a suitable detection method that

quantifies ADP production or substrate phosphorylation.

Calculate IC₅₀ values by plotting the percentage of inhibition against the logarithm of the

inhibitor concentration.
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Workflow for In Vitro ERK1/2 Kinase Assay
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Caption: A generalized workflow for an in vitro kinase inhibition assay.
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Biological Activity and Therapeutic Potential
SCH 772984 has demonstrated significant anti-tumor activity in both in vitro and in vivo models.

[1] It effectively inhibits cell proliferation in cancer cell lines with BRAF or RAS mutations,

including those that have developed resistance to BRAF and MEK inhibitors.[1] Furthermore,

studies have shown its potential in other therapeutic areas, such as attenuating inflammatory

responses in sepsis models.

The unique binding mode of SCH 772984 to ERK1/2, inducing a novel binding pocket,

contributes to its high selectivity and potency. This distinct mechanism of action makes it a

valuable research tool and a promising candidate for further drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering
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